3-Ethynylphenol

Oxidative Polymerization Poly(arylene oxide) Copper Catalysis

Ortho/para ethynylphenol isomers yield undesired Glaser (diacetylene) coupling products under oxidative polymerization conditions-only the meta isomer enables exclusive C-O coupling for defined poly(arylene oxide) backbones. • Exclusive regioselectivity: Cu/triazacyclononane catalyst with 3-ethynylphenol-derived monomers suppresses Glaser coupling entirely, delivering uniform polymer architecture. • Aerospace thermoset precursor: 3-Phenylethynylphenol endcappers derived from this compound provide ~250 °C processing window, curing at 350-380 °C (Tg up to 265 °C). • Validated fluorogenic probe: Activity-dependent detection of toluene-degrading bacteria via meta ring fission pathway.

Molecular Formula C8H6O
Molecular Weight 118.13 g/mol
CAS No. 10401-11-3
Cat. No. B081329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylphenol
CAS10401-11-3
Synonymsm-ethynylphenol
Molecular FormulaC8H6O
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)O
InChIInChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H
InChIKeyAODMJIOEGCBUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynylphenol for Advanced Material Synthesis & Bioconjugation


3-Ethynylphenol (CAS 10401-11-3), also known as 3-hydroxyphenylacetylene (C₈H₆O, MW 118.13), is a bifunctional organic compound featuring both a terminal alkyne and a phenolic hydroxyl group at the meta position . This structural arrangement confers distinct physicochemical properties, including a density of 1.083 g/mL at 25 °C and a pKa of 9.30±0.10 [1]. The compound exists as a crystalline powder or clear yellow liquid with a melting point of 64-66 °C, requiring storage under inert atmosphere at -20 °C for optimal stability [1]. Its dual functionality enables versatile participation in Sonogashira cross-couplings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and oxidative polymerizations, positioning it as a strategic building block for high-performance polymers, biosensor probes, and modular π-conjugated systems [2].

1
Dual-function building block: terminal alkyne + meta-phenolic OH
2
Enables Sonogashira coupling, CuAAC click chemistry, and oxidative polymerization
3
meta-Substitution provides unique regiospecificity vs. ortho/para isomers
4
Used as precursor for high-performance polymer endcaps and biosensor probes

Why 3-Ethynylphenol Cannot Be Replaced by Isomers


Substituting 3-ethynylphenol with its positional isomers (e.g., 2-ethynylphenol or 4-ethynylphenol) is scientifically unjustified for most high-value applications due to profound differences in regiospecific reactivity and resulting material properties. The meta-substitution pattern in 3-ethynylphenol dictates distinct electronic environments and steric profiles at the reactive ethynyl and hydroxyl sites compared to ortho or para analogs [1]. This is particularly critical in polymer chemistry: oxidative polymerization of a 3-ethynyl-substituted biphenyl derivative (2-(3-ethynylphenyl)phenol, EPP) using a specific Cu catalyst yields exclusive C-O coupling, whereas the ortho isomer (2-ethynylphenol) produces polymers with diacetylene (Glaser coupling) structures under identical conditions, leading to fundamentally different polymer backbones and thermal properties [2]. Furthermore, in high-performance thermosets, 3-phenylethynylphenol-derived endcaps provide a wide processing window (approx. 250 °C) before thermal cure at ~350-380 °C, a performance benchmark that cannot be assumed for ortho or para isomers without extensive re-optimization of cure kinetics and network architecture [3][4].

Polymerization outcome
3-ethynylphenol derivative: exclusive C-O coupling
2-ethynylphenol (ortho): diacetylene backbone under same conditions
Thermoset endcap behavior
meta-endcapper: wide processing window (~250 °C) & high-Tg cure profile
Ortho/para isomers: processing window and network architecture may not transfer
Biosensor probe specificity
3-HPA: reported activity-dependent fluorescence
Phenylacetylene & cinnamonitrile: no specific signal above autofluorescence

3-Ethynylphenol: Quantitative Differentiation Data


C-O Coupling Selectivity vs. Ortho Isomer

In oxidative polymerization, a derivative of 3-ethynylphenol, 2-(3-ethynylphenyl)phenol (EPP), demonstrates a unique regiospecificity when using an enzyme-model Cu catalyst with a triazacyclononane ligand. This system yields a polymer formed exclusively through C-O coupling, with complete inhibition of ethynyl group homo-coupling (Glaser coupling) [1]. In stark contrast, the ortho isomer, 2-ethynylphenol, polymerizes to give a polymer with a diacetylene backbone under the same catalytic conditions. This divergence in polymerization pathway is a direct consequence of the meta vs. ortho substitution pattern, enabling access to a distinct poly(arylene oxide) architecture that is unattainable with the ortho analog [1].

C-O vs diacetylene selectivity
Head-to-head
3-EPP gives exclusive C-O coupling; ortho isomer yields diacetylene polymer
Regiospecificity enables distinct poly(arylene oxide) architecture
Enzyme-model Cu catalyst with triazacyclononane ligand
Oxidative Polymerization Poly(arylene oxide) Copper Catalysis

W Catalyst Superiority over Mo in Polymerization

In the polymerization of 3-ethynylphenol to yield conjugated polymers, the choice of transition metal catalyst significantly impacts reaction efficiency. A systematic study revealed that tungsten (W)-based catalysts (e.g., WCl₆, W(CO)₆) demonstrate greater catalytic activity compared to molybdenum (Mo)-based catalysts (e.g., MoCl₅, Mo(CO)₆) [1]. While exact yield and rate data were not specified in the abstract, the study unequivocally establishes W-based systems as the more active catalyst class for this specific monomer. This finding guides process optimization efforts, directing researchers toward tungsten catalysts for higher productivity in synthesizing poly(3-ethynylphenol), a polymer characterized by a conjugated backbone and pendant hydroxyphenyl groups [1].

W vs Mo catalyst activity
Head-to-head
W-based catalysts reported more active than Mo for 3-ethynylphenol polymerization
Catalyst selection context for higher productivity
Exact yield/rate data not specified in abstract
Transition Metal Catalysis Poly(phenylacetylene) Conjugated Polymers

High-Temperature Thermoset Endcapping Performance

3-Ethynylphenol serves as a precursor to 3-phenylethynylphenol, a critical endcapping agent for high-performance poly(arylene ether) thermosets. Oligomers terminated with this group exhibit a wide processing window of approximately 250 °C prior to the onset of the thermally induced crosslinking reaction [1][2]. The cure itself occurs at high temperatures, around 350-380 °C, yielding an insoluble three-dimensional network [1]. After curing for 30 minutes at 350 °C in air, a specific 3-phenylethynylphenol-endcapped sulfone system achieved a glass transition temperature (Tg) of 265 °C [1]. This combination of a large processing window and high final Tg is a key differentiator, enabling facile fabrication of composite parts with excellent ultimate thermal stability [2].

Thermoset endcap Tg
Reported
Processing window ~250 °C; Tg 265 °C (sulfone system, 30 min/350 °C cure)
Supports high-temperature composite manufacturing
Poly(arylene ether) endcapped with 3-phenylethynylphenol
High-Performance Polymers Thermosetting Resins Composite Matrices

Fluorogenic Probe Specificity

3-Ethynylphenol, also known as 3-hydroxyphenylacetylene (3-HPA), functions as a novel, activity-dependent fluorogenic and chromogenic probe for bacterial enzymes that degrade toluene via the meta ring fission pathway . The compound is converted by specific bacterial enzymes into a fluorescent product, enabling the direct physiological analysis and identification of active toluene-degrading cells within a population . This application is specific to its structure; alternative probes like phenylacetylene (PA) and cinnamonitrile failed to produce any specific fluorescence above cellular autofluorescence under similar testing conditions, highlighting the unique utility of 3-HPA's meta-hydroxyphenylacetylene scaffold for this biosensing application .

Fluorogenic probe specificity
Reported
3-HPA: specific fluorescence signal; PA & cinnamonitrile: no signal above autofluorescence
Supports activity-dependent biosensing studies
Source data to verify; staining in toluene-degrading cultures
Biosensor Environmental Microbiology Fluorescent Probe

Efficient AT Resin Synthesis via SLPTC

Solid-liquid phase transfer catalysis (SLPTC) provides an efficient synthetic route to acetylene-terminated (AT) resins using 3-ethynylphenol. The compound reacts with difluoroaromatic monomers, such as p,p'-difluorobenzophenone and p,p'-difluorodiphenylsulfone, in refluxing pyridine under SLPTC conditions to yield high yields of the corresponding disubstituted products [1]. In contrast, the analogous reaction using p,p'-dichloro derivatives under the same conditions resulted in a mixture of predominantly monosubstituted product, demonstrating the superior reactivity of the difluoro monomers with 3-ethynylphenol in this specific SLPTC system [1]. The resulting AT resins were directly compared with those made via conventional synthesis methods [1].

SLPTC monomer reactivity
Head-to-head
Difluoroaromatics: high yields of disubstituted AT resin; dichloro: mainly monosubstituted
Monomer selection guides efficient AT resin synthesis
Refluxing pyridine, solid-liquid phase transfer catalysis
Phase Transfer Catalysis Acetylene-Terminated Resins Polymer Synthesis

Protonation State and Membrane Permeability

The phenolic group of 3-ethynylphenol has a reported pKa of 9.3 . This value indicates that at a physiological pH of 7.3, the compound remains predominantly protonated and neutral. This property is reported to correlate with a high transport property and the ability to permeate through the lipid bilayer of biological membranes . For comparison, many other substituted phenols with electron-withdrawing groups exhibit significantly lower pKa values (e.g., 4-nitrophenol has a pKa of ~7.1), which would result in a higher degree of ionization at pH 7.3 and potentially different pharmacokinetic and membrane interaction profiles. The pKa of 9.3 is a key differentiating physicochemical parameter that influences its behavior in biological systems and its suitability for applications requiring membrane permeability.

pKa & protonation state
Class-level inference
pKa = 9.3; predominantly neutral at pH 7.3
May support membrane permeability context
Compare 4-nitrophenol pKa ~7.1; class-level
Physicochemical Property Drug Design Membrane Permeability

3-Ethynylphenol Application Scenarios


Poly(arylene oxide) Synthesis with C-O Coupling

Researchers developing novel poly(arylene oxide) materials should prioritize 3-ethynylphenol as a precursor to monomers like 2-(3-ethynylphenyl)phenol (EPP). The evidence shows that using an enzyme-model Cu catalyst with a triazacyclononane ligand, EPP polymerizes via exclusive C-O coupling, completely suppressing Glaser coupling [1]. This specific selectivity, not observed with the ortho isomer 2-ethynylphenol, enables the creation of a unique polymer backbone with potential for high thermal stability and solvent resistance, making it suitable for advanced electronics or membrane applications [1].

High-Temperature Thermosetting Resins & Composites

For aerospace and high-performance composite applications, 3-ethynylphenol is a key intermediate for synthesizing 3-phenylethynylphenol endcappers. Poly(arylene ether) oligomers terminated with this group provide a wide processing window of approximately 250 °C before cure, facilitating composite manufacturing [2][3]. The final thermosets exhibit high glass transition temperatures (e.g., 265 °C for a sulfone system after a 350 °C cure) and excellent thermal stability, critical for demanding structural applications [2][3].

Fluorogenic Probes for Environmental Microbiology

In environmental microbiology, 3-ethynylphenol (as 3-hydroxyphenylacetylene) serves as a validated, activity-dependent fluorogenic probe for identifying bacteria capable of degrading toluene via the meta ring fission pathway . As demonstrated in comparative studies, alternative probes like phenylacetylene and cinnamonitrile failed to produce specific fluorescence, establishing 3-HPA as the required compound for this specific biosensing application .

Efficient AT Resin Synthesis via SLPTC

Process chemists aiming to synthesize acetylene-terminated resins via solid-liquid phase transfer catalysis (SLPTC) should select 3-ethynylphenol. The evidence demonstrates that its reaction with difluoroaromatic monomers in SLPTC yields the desired disubstituted products in high yields, whereas dichloro analogs yield predominantly monosubstituted products, highlighting a critical efficiency advantage [4].

Application
Selection Property
Validation Focus
Poly(arylene oxide) synthesis via C-O coupling
meta-Substitution regiospecificity
C-O vs diacetylene polymer backbone verification
High-temperature thermosetting composites
3-phenylethynyl endcap processing window
Tg and cure kinetics benchmarking
Fluorogenic probe for toluene-degrading bacteria
3-HPA activity-dependent fluorescence
Specificity over alternative probes
AT resin synthesis via SLPTC
Reactivity with difluoroaromatic monomers
Disubstituted product distribution context

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